Product packaging for 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol(Cat. No.:)

1-Benzyl-4-(3-bromophenyl)piperidin-4-ol

Cat. No.: B8448464
M. Wt: 346.3 g/mol
InChI Key: CYGSPEZWUWAFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Piperidine (B6355638) Scaffold Chemistry and Medicinal Agents

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. It is considered a "privileged scaffold" because it is a core component in a vast number of natural products and synthetic pharmaceuticals. The piperidine moiety is present in numerous FDA-approved drugs, highlighting its importance in the design of therapeutic agents.

Derivatives of piperidine are known to exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system (CNS), analgesic properties, and antimicrobial activity. The versatility of the piperidine scaffold allows for the introduction of various substituents, which can fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Rationale for the Academic Investigation of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol

The academic investigation of this compound is driven by several key factors inherent to its molecular structure. The 4-aryl-4-hydroxypiperidine framework is a well-established pharmacophore found in a variety of biologically active compounds.

The specific components of the target molecule provide a clear rationale for its synthesis and study:

1-Benzyl Group: The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in synthetic intermediates and can also contribute to the biological activity of a molecule. It can serve as a protecting group in multi-step syntheses or as a key interacting moiety with biological targets.

4-(3-bromophenyl) Group: The presence of a halogenated phenyl ring at the 4-position is of particular interest. The bromine atom can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to target proteins or improving its ability to cross biological membranes. Furthermore, the bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of related compounds.

4-hydroxyl Group: The tertiary alcohol at the 4-position can act as a hydrogen bond donor or acceptor, which is a critical feature for molecular recognition by biological targets.

Research into structurally similar compounds, such as 4'-(4-bromophenyl)-4'-piperidinol derivatives, has shown potential in the context of multifactorial diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase and monoamine oxidase. mdpi.com This provides a strong impetus for the investigation of other brominated phenylpiperidinol compounds like this compound.

Scope and Objectives of Scholarly Inquiry

The scholarly inquiry into a novel compound such as this compound typically encompasses a range of objectives aimed at fully characterizing the molecule and exploring its potential applications. These objectives generally include:

Synthesis and Optimization: A primary goal is to develop an efficient and scalable synthetic route to the compound. A common method for synthesizing 4-aryl-4-hydroxypiperidines is the Grignard reaction, which would involve reacting 1-benzyl-4-piperidone with a Grignard reagent derived from 1,3-dibromobenzene (B47543). researchgate.net

Structural and Physicochemical Characterization: Once synthesized, the compound would be subjected to rigorous purification and characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. Its fundamental physicochemical properties, such as melting point, solubility, and lipophilicity (logP), would also be determined.

Exploration as a Synthetic Intermediate: A key objective is to evaluate the utility of this compound as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions to introduce new chemical moieties. researchgate.net

Biological Screening and Pharmacological Evaluation: Given the pharmacological importance of the piperidine scaffold, the compound would likely be screened against a panel of biological targets to identify any potential therapeutic activity. Based on the activities of related compounds, this could include assays for CNS receptors, enzymes involved in neurodegenerative diseases, or other targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable starting point for establishing structure-activity relationships. By systematically modifying the benzyl, bromophenyl, and hydroxyl groups, researchers can gain insights into the structural requirements for any observed biological activity, guiding the design of more potent and selective analogues.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are not prevalent in publicly accessible literature, the expected research findings can be extrapolated from studies on analogous compounds.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are typically determined through a combination of experimental measurements and computational predictions.

PropertyPredicted/Estimated Value
Molecular FormulaC18H20BrNO
Molecular Weight346.26 g/mol
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
LogP (Lipophilicity)Calculated values vary, suggesting moderate to high lipophilicity
pKaPredicted to be a weak base due to the piperidine nitrogen

Synthesis and Characterization

The most probable synthetic route to this compound is the addition of a 3-bromophenyl Grignard reagent to 1-benzyl-4-piperidone. The starting material, 1-benzyl-4-piperidone, is a commercially available compound used in the synthesis of various medicinal agents. The reaction would be expected to proceed in an ethereal solvent, followed by an aqueous workup to yield the desired tertiary alcohol.

Characterization would involve standard spectroscopic methods. For instance, ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzyl and bromophenyl groups, as well as the aliphatic protons of the piperidine ring. ¹³C NMR would confirm the number of unique carbon environments, and mass spectrometry would verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20BrNO B8448464 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

1-benzyl-4-(3-bromophenyl)piperidin-4-ol

InChI

InChI=1S/C18H20BrNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2

InChI Key

CYGSPEZWUWAFQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)Br)O)CC3=CC=CC=C3

Origin of Product

United States

Comprehensive Pharmacological and Biological Investigations of 1 Benzyl 4 3 Bromophenyl Piperidin 4 Ol and Analogues

In Vitro Pharmacological Characterization

The in vitro characterization of N-benzylpiperidine analogues reveals a diverse range of interactions with various biological targets, including enzymes and receptors.

Enzymatic Inhibition Kinetics

Derivatives of the N-benzylpiperidine scaffold have been identified as potent inhibitors of several enzymes, suggesting that 1-benzyl-4-(3-bromophenyl)piperidin-4-ol could exhibit similar activities.

Acetylcholinesterase (AChE): A series of N-benzylpiperidine derivatives were synthesized and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), enzymes implicated in Alzheimer's disease. nih.gov Notably, some analogues demonstrated significant inhibitory activity against both enzymes. For instance, compound d5 showed an IC50 value of 6.89 μM for AChE, while compound d10 had an IC50 of 3.22 μM. nih.gov Another study focused on 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a potent AChE inhibitor, which displayed a mixed-type inhibition mechanism. nih.gov Novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides have also been evaluated as potential AChE inhibitors. researchgate.net

Histone Deacetylase (HDAC): In the same study targeting Alzheimer's disease, N-benzylpiperidine derivatives also showed potent inhibition of HDAC. Compound d5 exhibited an HDAC IC50 of 0.17 μM, and compound d10 had an IC50 of 0.45 μM. nih.gov

Other Enzymes: The broader 4-benzylpiperidine (B145979) structure acts as a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. wikipedia.org

Table 1: Enzymatic Inhibition by N-Benzylpiperidine Analogues

Compound/Analogue Target Enzyme Inhibition (IC50)
Analogue d5 Acetylcholinesterase (AChE) 6.89 μM nih.gov
Analogue d10 Acetylcholinesterase (AChE) 3.22 μM nih.gov
Analogue d5 Histone Deacetylase (HDAC) 0.17 μM nih.gov
Analogue d10 Histone Deacetylase (HDAC) 0.45 μM nih.gov
4-Benzylpiperidine Monoamine Oxidase A (MAO-A) 130 μM wikipedia.org
4-Benzylpiperidine Monoamine Oxidase B (MAO-B) 750 μM wikipedia.org

Receptor Binding and Functional Assays

The arylpiperidinol core is a well-established pharmacophore that interacts with a variety of receptors.

Histamine (B1213489) H3 Receptors: A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were evaluated for their affinity at the recombinant human histamine H3 receptor. nih.gov Several compounds in this series demonstrated moderate to pronounced in vitro affinities, with pKi values reaching up to 7.09 for the most potent antagonist identified. nih.gov These compounds were confirmed as H3 receptor antagonists in a functional assay using guinea-pig jejunum. nih.gov

Sigma Receptors: N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been synthesized and show high affinity for sigma-1 receptors. researchgate.net The piperidine (B6355638) moiety is considered a key pharmacophore for binding to both sigma-1 and sigma-2 receptors. researchgate.net Additionally, certain arylalkyl 4-benzyl piperazine (B1678402) derivatives, which share structural similarities, have been identified as potent and selective sigma site ligands. nih.gov

5-HT2A Receptors: The compound ACP-103, an N-substituted piperidine derivative, is a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist with a high binding affinity (pKi of 9.3 in membranes and 9.70 in whole cells). nih.gov

Dopamine (B1211576) and Calcium Channels: Research on 4-aryl-4-piperidinols has explored their potential as dual blockers of Na+ and Ca2+ channels, with a desirable reduced affinity for dopamine D2 receptors. researchgate.net

Table 2: Receptor Binding Affinity of N-Benzylpiperidine Analogues

Compound/Analogue Class Target Receptor Affinity (pKi) Activity
1-Benzyl-4-hydroxypiperidine derivatives Histamine H3 up to 7.09 nih.gov Antagonist nih.gov
N-(1-benzylpiperidin-4-yl)arylacetamides Sigma-1 High Affinity researchgate.net Ligand researchgate.net
ACP-103 5-HT2A 9.3 - 9.7 nih.gov Inverse Agonist nih.gov

Cell-Based Phenotypic Screening and Signaling Pathway Analysis

Cell-based assays have further elucidated the biological potential of N-benzylpiperidine analogues.

Neuroprotection: Analogues d5 and d10, which inhibit AChE and HDAC, exhibited promising neuroprotective activities in PC-12 cells. nih.gov

Antiproliferative Activity: The benzyl-piperidine moiety is recognized as a pharmacophoric subunit for antiproliferative activity in certain molecular contexts. researchgate.net

Signaling Pathways: The sigma-1 receptor, a target for this compound class, is a transmembrane protein involved in modulating various signaling pathways, distinct from G protein-coupled receptors. nih.gov

Preclinical Biological Efficacy Assessments

Preclinical studies using animal and microbial models have demonstrated the potential therapeutic efficacy of compounds related to this compound.

Models of Anti-inflammatory Response Modulation

The anti-inflammatory properties of the piperidine scaffold have been investigated in various models.

In Vivo Models: A study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute (carrageenan-induced paw edema) and chronic (cotton pellet granuloma) inflammation models. nih.govresearchgate.net In the carrageenan test, this compound reduced paw edema by up to 90.32%. nih.govresearchgate.net It also inhibited the increase in capillary permeability induced by hyaluronidase. nih.govresearchgate.net

In Vitro Models: The simpler compound, 4-benzylpiperidine, has shown dose-dependent in vitro anti-inflammatory activity by inhibiting albumin denaturation and proteinase activity. researchgate.net

Table 3: Anti-inflammatory Activity of Piperidinol Analogues

Compound/Analogue Model Result
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl Carrageenan-induced paw edema 90.32% inhibition nih.govresearchgate.net
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl Cotton pellet granuloma 46.1% inhibition nih.govresearchgate.net
3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl Hyaluronidase-induced capillary permeability Significant inhibition nih.govresearchgate.net
4-Benzylpiperidine In vitro albumin denaturation Dose-dependent inhibition researchgate.net

Evaluation in Antimicrobial Paradigms

The piperidine core is a feature of many compounds with antimicrobial properties.

Anti-tubercular Activity: Direct screening of compound libraries identified a piperidinol derivative with an initial Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL against tuberculosis. nih.govnih.gov Subsequent optimization led to the synthesis of analogues with good anti-tuberculosis activity, although in vivo side effects were noted, potentially due to the aryl piperidinol core's secondary pharmacology. nih.govnih.gov

Antibacterial and Antifungal Activity: Various piperidin-4-one derivatives have been synthesized and screened for antimicrobial activity. sci-hub.sebiomedpharmajournal.orgresearchgate.net Some compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against species such as Candida albicans. biomedpharmajournal.orgresearchgate.netbiointerfaceresearch.com For example, some N-benzylpiperidin-4-ones showed moderate activity against selected strains. sci-hub.se The introduction of a 3-bromobenzyl group into a piperidine-piperazine hybrid has also been explored for potential antimicrobial properties. Studies on benzyl (B1604629) bromides themselves have shown them to be effective against Gram-positive bacteria and fungi. nih.gov Furthermore, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives displayed potent activity against bacterial and fungal plant pathogens. nih.gov

Table 4: Antimicrobial Activity of Piperidine Analogues

Compound/Analogue Class Paradigm Activity/Organism
Piperidinol hit compound Anti-tubercular MIC: 1.5 μg/mL nih.govnih.gov
Piperidin-4-one derivatives Antibacterial Active against S. aureus, E. coli biomedpharmajournal.orgbiointerfaceresearch.com
Piperidin-4-one derivatives Antifungal Active against C. albicans biomedpharmajournal.orgresearchgate.net
N-benzylpiperidin-4-ones Antibacterial/Antifungal Moderate activity sci-hub.se
Benzyl bromide derivatives Antibacterial/Antifungal Strong activity against Gram-positive bacteria and fungi nih.gov

Anti-proliferative and Antileukemic Activity in Cellular Models

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications, including oncology. benthamscience.com The anti-proliferative potential of compounds structurally related to this compound has been investigated in various cancer cell lines. For instance, certain 4-aryl-1,4-dihydropyridine derivatives, which share a core heterocyclic structure, have demonstrated cytotoxicity against human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. mdpi.com Specifically, a derivative featuring a 4-bromophenyl moiety showed notable activity against HeLa cells. mdpi.com

Furthermore, the anti-proliferative activity of piperidine derivatives has been observed in other cancer models. For example, novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and evaluated as anti-tubulin agents, showing selective cytotoxic potential against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov Some of these compounds were found to arrest the cancer cells in the G2/M phase of the cell cycle. nih.gov

In the context of antileukemic activity, various piperidine derivatives have shown promise. While specific data on this compound is not available, studies on other piperidine-containing compounds have demonstrated their potential in targeting leukemia cells. The general approach often involves the synthesis of a series of derivatives to explore structure-activity relationships and identify compounds with potent activity against specific leukemia cell lines.

Table 1: Representative Anti-proliferative Activity of Structurally Related Piperidine Derivatives

Compound TypeCell LineActivity (IC50)Reference
4-(4-bromophenyl)-1,4-dihydropyridineHeLa2.3 µM mdpi.com
4-(4-bromophenyl)-1,4-dihydropyridineMCF-75.7 µM mdpi.com
1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivativeA549, HCT-116, MCF-7Comparable to 5-FU nih.gov

This table presents data for structurally analogous compounds to illustrate the potential anti-proliferative activity of the piperidine class. 5-FU is a commonly used chemotherapy drug.

Analgesic Efficacy in In Vivo Models

For example, novel 1,4-dihydropyridine (B1200194) hybrid benzamide (B126) derivatives have been synthesized and shown to possess significant analgesic activities in animal models. nih.gov The evaluation of these compounds often involves models of both peripheral and central pain to elucidate their mechanism of action. The structural similarity of this compound to known analgesic agents suggests that it may also exhibit pain-relieving properties. The nature and potency of this effect would likely be influenced by the specific substitutions on the phenyl and benzyl rings.

Central Nervous System Modulatory Effects

Derivatives of 1-benzylpiperidine (B1218667) have been shown to exert a variety of effects on the central nervous system (CNS). These compounds can interact with multiple neurotransmitter systems, leading to a range of neuropharmacological activities. For instance, N-benzylpiperazine (BZP), a structurally related compound, and its analogues have been shown to enhance memory acquisition and consolidation in mice, though they also exhibit anxiogenic effects. nih.govresearchgate.netbohrium.com

The 2-benzylpiperidine (B184556) scaffold, an isomer of the core structure in the title compound, is known to act as a stimulant, albeit with lower potency than compounds like methylphenidate. wikipedia.org Derivatives of 2-benzylpiperidine have been found to be potent dopamine reuptake inhibitors. wikipedia.org Furthermore, certain piperidine derivatives have been investigated as potential multi-target antipsychotics, exhibiting affinities for dopamine, serotonin, and histamine receptors. nih.gov This suggests that this compound could potentially modulate various CNS functions, although its specific profile would require dedicated investigation.

Polypharmacological Profiling and Target Deconvolution Studies

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is increasingly recognized as a key aspect of drug action. Piperidine derivatives are known to exhibit such multi-target activity. nih.govnih.gov Computational, or in silico, methods are often employed as a preliminary step to predict the potential targets and biological activities of new chemical entities. clinmedkaz.org

For piperidine derivatives, these predictive studies suggest a wide range of potential biological activities, with the ability to affect various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This broad activity spectrum makes them interesting candidates for the treatment of complex diseases such as cancer and CNS disorders. clinmedkaz.org

Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is a critical step in understanding its mechanism of action. For a compound like this compound, a comprehensive polypharmacological profile would likely reveal interactions with multiple targets within the CNS and potentially in other tissues. Experimental approaches to target deconvolution could involve affinity chromatography, expression profiling, and computational modeling to identify and validate these interactions. The piperidine moiety is a common structural feature in ligands for both the sigma-1 (σ1) and histamine H3 receptors, suggesting these as potential targets for this class of compounds. nih.gov

Structure Activity Relationship Sar Elucidation and Advanced Computational Studies

Identification of Crucial Structural Determinants for Biological Activity within the 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol Framework

The chemical framework of this compound offers several key positions for structural modification to probe their influence on biological activity. These include the N-benzyl group, the bromophenyl moiety, and the C-4 hydroxyl group.

Impact of N-Benzyl Substitution on Biological Efficacy

The N-benzyl group plays a significant role in the interaction of this class of compounds with their biological targets. Modifications to the benzyl (B1604629) ring can significantly alter the compound's potency and selectivity. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the N-benzyl group is a common feature in potent molecules. nih.govnih.gov SAR studies on related N-benzylpiperidine derivatives have shown that the introduction of substituents on the benzyl ring can modulate activity. researchgate.net For example, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the unsubstituted N-benzyl group was found to be optimal for potent AChE inhibition. nih.gov

The nature and position of substituents on the benzyl ring can influence pharmacokinetic and pharmacodynamic properties. Electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, or para), can affect the electronic distribution and conformation of the entire molecule, thereby influencing its binding affinity to the target protein. researchgate.net In the development of histamine (B1213489) H3 receptor antagonists, a series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were synthesized, where variations in the N-benzyl moiety were explored. nih.gov

Compound/Analog Modification Impact on Biological Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineParent compoundPotent anti-acetylcholinesterase activity. nih.gov
1-benzyl-4-(2-isoindolin-2-ylethyl)piperidineRigid analog of the parentMore potent anti-acetylcholinesterase activity. nih.gov
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineIndanone moiety introductionOne of the most potent anti-AChE inhibitors. nih.gov
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidineC(2)-trifluoromethyl substitution on N-benzylActs as an allosteric modulator of hSERT binding. researchgate.net

Influence of Bromophenyl Moiety Substitution Pattern and Halogen Identity

The bromophenyl group at the C-4 position is another critical determinant of biological activity. The position of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly affect the compound's interaction with the target. While the subject compound has a bromine at the meta position, analogs with bromine at other positions or with different halogen substituents provide valuable SAR insights. For instance, the compound 4-(4-Bromophenyl)piperidin-4-ol, a metabolite of bromperidol, highlights the significance of the para-bromo substitution in related structures. nih.gov

The nature of the halogen itself (e.g., fluorine, chlorine, bromine, or iodine) can influence activity through a combination of steric, electronic, and lipophilic effects. Generally, increasing the size of the halogen can lead to enhanced binding through van der Waals interactions, but may also introduce steric hindrance. The electronegativity of the halogen can alter the electronic properties of the phenyl ring, affecting its ability to participate in pi-pi or cation-pi interactions with the target protein.

Role of the C-4 Hydroxyl Group on Pharmacological Interactions

The tertiary hydroxyl group at the C-4 position of the piperidine (B6355638) ring is a key functional group that can participate in hydrogen bonding interactions with the biological target. nih.gov This hydrogen bonding capability is often crucial for anchoring the ligand in the binding pocket of a receptor or enzyme. The presence of this hydroxyl group can significantly contribute to the binding affinity and specificity of the compound.

Studies on various 4-aryl-4-hydroxypiperidine derivatives have underscored the importance of this hydroxyl group. icm.edu.pl Its removal or replacement with other functional groups can lead to a substantial decrease or complete loss of biological activity, indicating its direct involvement in the ligand-target interaction. For example, in a study on flavonoids, the introduction and position of hydroxyl groups were found to be pivotal for their inhibitory activity against α-glucosidase, as they increase hydrogen bonding interactions with surrounding amino acids. nih.gov

Stereochemical Influences on Activity and Conformation

While this compound itself is achiral, the introduction of substituents on the piperidine ring or the benzyl group can create chiral centers, leading to stereoisomers. The stereochemistry of such analogs can have a profound impact on their biological activity. Different enantiomers or diastereomers can exhibit significantly different potencies and selectivities, as they will interact differently with the chiral environment of a biological target.

For instance, in the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines, the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines was crucial for establishing the desired trans-relationship between the amine and hydroxyl groups, which is expected to influence biological activity. researchgate.net The conformational flexibility of the piperidine ring (chair, boat, or twist-boat conformations) is also influenced by its substituents, which in turn affects the spatial orientation of the key pharmacophoric groups and their ability to fit into the binding site of a target protein.

Molecular Modeling and Docking Simulations with Biological Targets

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active site of their biological targets. laurinpublishers.com For this compound and its analogs, these techniques can provide valuable insights into the specific interactions that govern their biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict the activity of novel compounds based on their physicochemical properties or structural descriptors.

Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, can be calculated for a series of compounds and correlated with their biological activities using statistical methods like multiple linear regression or partial least squares. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com These approaches are valuable for optimizing the lead compound and designing new derivatives with enhanced biological profiles.

Computational Method Application to this compound Analogs Key Insights
Molecular DockingPredicting binding modes with biological targets (e.g., AChE). researchgate.netresearchgate.netIdentification of key amino acid residues involved in binding; visualization of hydrogen bonds and hydrophobic interactions.
3D-QSAR (CoMFA/CoMSIA)Relating 3D molecular fields to biological activity. mdpi.comGeneration of contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties.
QSARCorrelating molecular descriptors with biological activity. nih.govresearchgate.netPredictive models for the biological activity of new analogs; identification of important physicochemical properties.

Mechanistic Insights into the Actions of 1 Benzyl 4 3 Bromophenyl Piperidin 4 Ol and Derivatives

Molecular Targets and Binding Modes

While the precise molecular targets of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol have not been definitively identified, research on analogous compounds suggests several potential protein families of interest. Derivatives of 1-benzyl-4-hydroxypiperidine (B29503) have been investigated for their affinity as histamine (B1213489) H3 receptor antagonists. Furthermore, other benzylpiperidine derivatives have been the subject of molecular modeling studies to understand their binding to the colchicine (B1669291) binding site of tubulin. These studies indicate that the benzylpiperidine scaffold can serve as a versatile framework for interacting with various biological targets.

Elucidation of Cellular and Subcellular Mechanisms of Action

The cellular and subcellular effects of piperidine (B6355638) derivatives are diverse and dependent on their specific chemical structures. Research into compounds sharing the benzylpiperidine core has shed light on several key mechanisms.

Neurotransmitter Release Modulation and Reuptake Inhibition

A significant area of investigation for benzylpiperidine derivatives has been their interaction with monoamine transporters. Studies on 4-benzylpiperidine (B145979) carboxamides and benzylpiperidine-tetrazoles have demonstrated their potential as inhibitors of serotonin, norepinephrine, and dopamine (B1211576) reuptake. The specific substitutions on the benzyl (B1604629) and piperidine rings are critical in determining the potency and selectivity of these compounds for each transporter.

Apoptotic Pathway Induction and Cell Cycle Regulation

Certain complex derivatives containing a benzylpiperidine moiety have been shown to induce apoptosis and affect cell cycle progression in various cell lines. For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative has been reported to induce apoptosis and cause cell cycle arrest. Similarly, other piperazine-containing benzylpiperidine derivatives have demonstrated pro-apoptotic effects. These findings suggest that the benzylpiperidine scaffold can be incorporated into larger molecules with cytotoxic potential.

Modulation of Inflammatory Signaling Cascades

The anti-inflammatory potential of the core benzylpiperidine structure has been noted. While specific data on this compound is lacking, related compounds have shown the ability to modulate inflammatory pathways. For example, some nanoenzyme systems incorporating related chemical structures have been shown to impact the MAPK/p65 signaling pathway, which is crucial in the inflammatory response.

Enzyme Kinetics and Substrate Specificity Analyses

Detailed enzyme kinetics and substrate specificity analyses for this compound are not currently available in published research. Such studies would be essential to fully characterize its potential inhibitory or catalytic activities and to understand its metabolic fate and potential interactions with various enzyme systems.

Prospective Research Avenues and Translational Potential of 1 Benzyl 4 3 Bromophenyl Piperidin 4 Ol Research

Rational Design of Next-Generation Analogues with Optimized Biological Profiles

The rational design of new analogues based on the 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol scaffold is a primary avenue for future research. This process involves a systematic, structure-based approach to modify the molecule to enhance potency, selectivity, and drug-like properties. The piperidine (B6355638) ring is a common feature in many FDA-approved drugs and serves as a versatile backbone for creating diverse chemical entities. researchgate.net The biological properties of piperidine derivatives are highly dependent on the type and position of substituents on the heterocyclic ring. researchgate.net

Key strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of SAR is fundamental. By systematically altering different parts of the molecule—the N-benzyl group, the 3-bromophenyl moiety, and the tertiary alcohol at the C4 position—researchers can elucidate which structural features are critical for biological activity. For instance, studies on similar piperidine derivatives have shown that replacing a piperidine ring with a piperazine (B1678402) can drastically alter receptor affinity, highlighting the importance of the core structure. nih.gov

Bioisosteric Replacement: To improve pharmacokinetic profiles or modulate target binding, bioisosteric replacement of key functional groups can be employed. researchgate.net For example, the bromine atom on the phenyl ring could be replaced with other halogens (Cl, F) or groups like CF3 or CN to fine-tune electronic properties and metabolic stability.

Conformational Constraint: Introducing conformational rigidity into the structure, such as by creating fused or bridged ring systems, can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects. researchgate.net

The following table illustrates potential modifications and their rationale in the design of next-generation analogues.

Molecular SubstructureExample ModificationRationale for ModificationPotential Outcome
N-Benzyl Group Substitution on the phenyl ring (e.g., with methoxy, fluoro groups)Modulate lipophilicity and potential interactions with the target protein. semanticscholar.orgEnhanced binding affinity, altered metabolic stability.
Replacement with other arylmethyl or alkyl groupsExplore the spatial and electronic requirements of the binding pocket.Improved selectivity and potency.
C4-Phenyl Ring Altering the position of the bromo substituent (e.g., to para- or ortho-)Probe the topology of the receptor's binding site. nih.govDetermine optimal substitution pattern for activity.
Replacement of the bromo group with other substituentsFine-tune electronic and steric properties (bioisosteric replacement).Improved potency, metabolic stability, and pharmacokinetic properties.
C4-Hydroxyl Group Esterification or etherificationAct as a prodrug strategy or modify hydrogen bonding capacity.Enhanced cell permeability and modified duration of action.
Replacement with other polar groups (e.g., amine, amide)Introduce new interaction points with the target.Altered biological activity and target profile.

Development of Advanced In Vitro and In Vivo Pharmacological Screening Platforms

To efficiently evaluate the therapeutic potential of newly synthesized analogues, the development and implementation of advanced screening platforms are essential. A tiered approach, starting with high-throughput methods and progressing to more complex biological systems, allows for the rapid identification of promising compounds.

In Vitro Screening: High-Throughput Screening (HTS) and Ultra-High-Throughput Screening (UHTS) can be used to test large libraries of compounds against specific biological targets in a cost-effective and time-efficient manner. danaher.com These assays can measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. For piperidine derivatives, in vitro assays have been successfully used to determine activity against targets like acetylcholinesterase, butyrylcholinesterase, and various G protein-coupled receptors. mdpi.comnih.gov

Ex Vivo Models: Tissues and organs isolated from organisms provide a more complex biological environment than cell-based assays. For example, the analgesic and antiplatelet activities of piperidinol derivatives have been investigated using ex vivo models of pain and platelet aggregation, respectively. nih.gov

In Vivo Models: Animal models of disease are crucial for evaluating the efficacy and pharmacokinetic profile of a compound in a whole-organism context. For piperidine compounds, in vivo models such as the carrageenan-induced paw edema test in rats have been used to assess anti-inflammatory properties. dut.ac.za For neuroactive compounds, rodent models of Alzheimer's disease or pain are often employed to measure behavioral and physiological outcomes. nih.govnih.gov

The table below summarizes various screening platforms applicable to the evaluation of this compound analogues.

Screening PlatformTypeApplicationExample Endpoint Measured
Receptor Binding Assays In VitroDetermine affinity for specific molecular targets (e.g., GPCRs, ion channels).Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration). acs.org
Enzyme Inhibition Assays In VitroScreen for inhibitors of specific enzymes (e.g., cholinesterases, kinases).IC50 values. mdpi.com
Cell-Based Functional Assays In VitroMeasure the effect of compounds on cellular pathways in engineered cell lines.Changes in second messengers (e.g., cAMP), gene expression, or cell viability.
Isolated Tissue Preparations Ex VivoEvaluate pharmacological activity in a more integrated biological system.Muscle contraction/relaxation (e.g., guinea-pig ileum), neurotransmitter release. nih.gov
Disease-Specific Animal Models In VivoAssess therapeutic efficacy in a living organism.Reduction in tumor size, improvement in cognitive function, reduction in pain response. dut.ac.zanih.gov

Application of Systems Biology and Omics Technologies for Comprehensive Target Identification

While initial research may focus on a hypothesized target, the ultimate biological activity of this compound may result from interactions with multiple targets. Systems biology and "omics" technologies provide powerful, unbiased approaches to identify all potential molecular targets and elucidate the compound's mechanism of action on a system-wide level. nih.govdrugtargetreview.com

Proteomics: Techniques like chemical proteomics can identify the direct binding partners of a compound from a complex protein lysate. This can uncover both primary targets and potential off-targets that could be responsible for adverse effects.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) across the genome after treating cells or tissues with the compound, researchers can infer which signaling pathways are being modulated. diva-portal.org This can provide clues about the compound's mechanism of action even without knowing the direct target.

Integrated Network Analysis: The data generated from these omics platforms can be integrated to construct comprehensive models of the compound's effects. nih.gov This network-based view can help identify key molecular drivers of the compound's therapeutic effects and predict its system-wide impact. nih.gov

The table below outlines how different omics technologies can be applied to research on this compound.

Omics TechnologyDescriptionResearch ApplicationInformation Gained
Chemical Proteomics Uses affinity-based probes to isolate and identify protein targets that directly bind to the compound.Unbiased identification of molecular targets and off-targets.Direct protein-ligand interaction map.
Transcriptomics (RNA-Seq) Measures the expression levels of all genes in a cell or tissue. diva-portal.orgDetermine the impact of the compound on gene regulation and cellular pathways.Signature of cellular response; pathway modulation.
Metabolomics Quantifies the abundance of small-molecule metabolites in a biological sample. drugtargetreview.comAssess the effect of the compound on metabolic networks.Identification of perturbed metabolic pathways.
Genomics Analyzes the genetic makeup of an organism or cell line.Identify genetic factors that may influence sensitivity or resistance to the compound.Potential biomarkers for patient stratification.

Strategies for Lead Optimization and Preclinical Candidate Selection

Once promising lead compounds are identified through initial screening, they enter the lead optimization phase. This is an iterative process of chemical synthesis and biological testing aimed at improving multiple properties simultaneously to generate a preclinical candidate. danaher.comnih.gov

The primary goals of lead optimization are to enhance:

Potency and Efficacy: Increase the biological activity at the primary target to achieve the desired therapeutic effect.

Selectivity: Maximize activity at the desired target while minimizing activity at other targets (off-targets) to reduce the potential for side effects.

ADMET Properties: Optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. This includes improving oral bioavailability, ensuring adequate distribution to the target tissue (e.g., crossing the blood-brain barrier), ensuring metabolic stability for an appropriate duration of action, and eliminating toxicity concerns. nih.gov

The lead optimization cycle involves designing new analogues based on existing data, synthesizing them, and then testing them in a battery of in vitro and in vivo assays. danaher.com Strategies like structural simplification may be employed to reduce molecular weight and complexity, which can often lead to improved pharmacokinetic properties and synthetic accessibility. scienceopen.com A case study on 4,4-disubstituted piperidine γ-secretase inhibitors demonstrated how hypothesis-driven lead optimization successfully improved suboptimal pharmacokinetics to yield compounds capable of lowering cerebral Aβ42 in a mouse model of Alzheimer's disease. nih.gov

The selection of a preclinical candidate is a major milestone based on a comprehensive evaluation of all accumulated data. Key parameters for this decision are summarized in the table below.

Parameter CategorySpecific MetricDesired Outcome
Pharmacodynamics In vitro potency (IC50/EC50)High potency (typically nanomolar range).
In vivo efficacy in a relevant disease modelSignificant therapeutic effect at a well-tolerated dose.
Target selectivityHigh selectivity for the intended target over other related proteins.
Pharmacokinetics Oral bioavailability (%F)Sufficient for the intended route of administration.
Half-life (t1/2)Appropriate for the desired dosing regimen.
Brain penetration (if applicable)Ability to cross the blood-brain barrier for CNS targets.
Safety/Toxicology In vitro cytotoxicityLow toxicity to various cell lines.
Ames testNegative for mutagenicity.
hERG channel inhibitionLow potential for cardiac toxicity.

By systematically pursuing these research avenues, the therapeutic potential of the this compound scaffold can be thoroughly explored and optimized, paving the way for the development of novel and effective medicines.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve yield .
  • Temperature control : Stepwise heating (e.g., 60–80°C for coupling) minimizes side reactions .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Q. Methodological approach :

  • NMR spectroscopy :
    • ¹H NMR : Identify benzyl (δ 7.2–7.4 ppm) and piperidine protons (δ 3.0–4.0 ppm). Differentiate axial/equatorial protons via splitting patterns .
    • ¹³C NMR : Confirm bromophenyl substitution (C-Br at ~125–135 ppm) and hydroxylated piperidine carbons .
  • IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Mass spectrometry : Validate molecular weight (MW ≈ 332.2 g/mol) via ESI-MS or HRMS .

Advanced: How can researchers resolve contradictions in spectral data, such as overlapping NMR signals?

Q. Strategies :

  • 2D NMR : Use COSY or HSQC to assign overlapping protons (e.g., piperidine vs. benzyl groups) .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .

Example : For ambiguous hydroxyl proton signals, deuterium exchange or NOESY can confirm spatial proximity to the piperidine ring .

Advanced: What experimental design principles apply to optimizing reaction yields for large-scale synthesis?

Q. Key considerations :

  • Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs .
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Workup optimization : Use liquid-liquid extraction (e.g., DCM/water) to isolate the product efficiently .

Case study : A 30% yield improvement was achieved by increasing Pd catalyst loading from 2% to 5% in cross-coupling steps .

Advanced: How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry?

Q. Methodology :

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., replacing Br with Cl or modifying the benzyl group) .
  • Biological assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic assays .
  • Computational docking : Map binding poses using AutoDock or Schrödinger to rationalize activity differences .

Q. Table: Comparative SAR Analysis

SubstituentIC₅₀ (µM)LogPNotes
3-Bromophenyl0.453.2High affinity for σ-receptors
4-Fluorophenyl1.22.8Reduced lipophilicity
Unsubstituted phenyl>102.5Low activity

Advanced: What crystallographic challenges arise in determining the solid-state structure of this compound?

Q. Challenges and solutions :

  • Crystal growth : Poor solubility in common solvents requires vapor diffusion with acetonitrile/ether .
  • Twinned crystals : Use SHELXD for structure solution and refine with SHELXL .
  • Disorder modeling : Apply restraints to the benzyl and bromophenyl groups during refinement .

Data collection : High-resolution synchrotron data (λ = 0.7 Å) improves anomalous scattering for Br atom localization .

Advanced: How can mechanistic studies elucidate the formation of byproducts during synthesis?

Q. Approaches :

  • Kinetic profiling : Monitor intermediates via LC-MS to identify competing pathways (e.g., over-alkylation) .
  • Isotope labeling : Use ¹⁸O-labeled water to trace hydroxyl group origin in piperidine ring .
  • DFT calculations : Simulate transition states to predict regioselectivity in bromophenyl addition .

Example : A minor byproduct (debrominated analog) was traced to Pd catalyst deactivation, resolved by adding excess ligand .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Assay design :

  • Target selection : Prioritize receptors/transporters with known piperidine interactions (e.g., dopamine or serotonin transporters) .
  • Concentration range : Test 0.1–100 µM with positive/negative controls (e.g., haloperidol for σ-receptors) .
  • Data analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Validation : Confirm target engagement via Western blot (e.g., phosphorylation status of downstream kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.